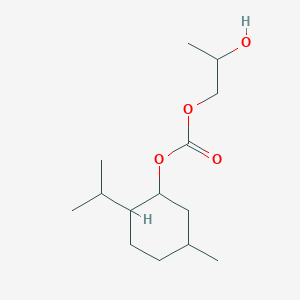
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline, also known as DMMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline has been found to have a variety of scientific research applications, including its use as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, this compound has been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline is complex and involves a variety of biochemical and physiological processes. This compound has been found to interact with a number of different proteins and enzymes in the body, including acetylcholinesterase, butyrylcholinesterase, and metal ions. This compound has also been shown to affect the levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of certain neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior. Additionally, this compound has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline for lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This property makes it useful for a variety of applications, including the detection of heavy metal contamination in environmental samples. However, this compound also has a number of limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are a number of future directions for research on 4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline, including its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further investigation into the compound's mechanism of action and its effects on neurotransmitter levels in the brain may lead to the development of new treatments for a variety of neurological disorders. Finally, research into the synthesis and properties of this compound derivatives may lead to the development of new, more effective fluorescent probes and other scientific research tools.
Méthodes De Synthèse
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with 4-chloropyridine in the presence of a base, such as potassium carbonate. This reaction yields 4,5-dimethyl-2-(4-pyridinylmethoxy)phenol, which can then be converted to this compound through a series of steps involving oxidation and reduction reactions.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(pyridin-4-ylmethoxy)aniline |
InChI |
InChI=1S/C14H16N2O/c1-10-7-13(15)14(8-11(10)2)17-9-12-3-5-16-6-4-12/h3-8H,9,15H2,1-2H3 |
Clé InChI |
CVLROTPFWLTRGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=NC=C2)N |
SMILES canonique |
CC1=CC(=C(C=C1C)OCC2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


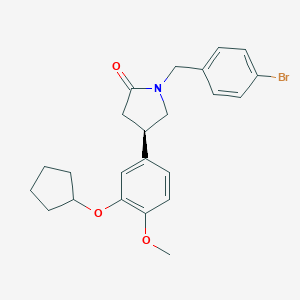

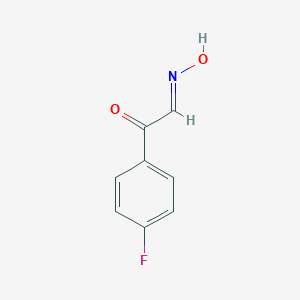


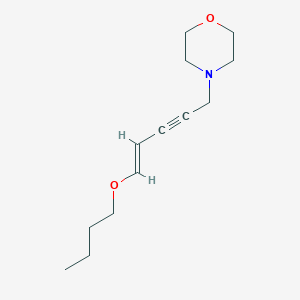

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)
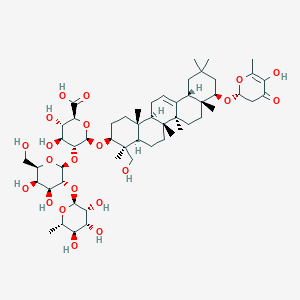
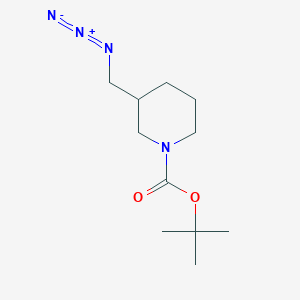
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)


